REACTION_CXSMILES
|
[Br:1][C:2]1[S:3][CH:4]=[C:5]([C:7]([O:9]C)=[O:8])[N:6]=1.[OH-].[Li+]>C1COCC1>[Br:1][C:2]1[S:3][CH:4]=[C:5]([C:7]([OH:9])=[O:8])[N:6]=1 |f:1.2|
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Name
|
|
Quantity
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4.2 g
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Type
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reactant
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Smiles
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BrC=1SC=C(N1)C(=O)OC
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Name
|
|
Quantity
|
50 mL
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Type
|
reactant
|
Smiles
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[OH-].[Li+]
|
Name
|
|
Quantity
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120 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
|
Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
The organic solvent was removed in vacuo
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Type
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TEMPERATURE
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Details
|
The residual aqueous solution was cooled to 0-5° C.
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Type
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CUSTOM
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Details
|
The tile compound was obtained by filtration, as a white solid
|
Name
|
|
Type
|
|
Smiles
|
BrC=1SC=C(N1)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |